8-Oxa-5-azaspiro[3.5]nonane oxalate
Description
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane;oxalic acid |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-7(3-1)6-9-5-4-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
VMOOTGBWCBNDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 8 Oxa 5 Azaspiro 3.5 Nonane Oxalate
Fundamental Reaction Pathways of the Spiro[3.5]nonane Core
The reactivity of the 8-Oxa-5-azaspiro[3.5]nonane core is largely dictated by the interplay of its constituent rings: a piperidine (B6355638) and an oxetane (B1205548). The inherent ring strain of the four-membered oxetane ring makes it susceptible to various chemical transformations. beilstein-journals.orgnih.gov
Oxidative Transformations of the Spiro Framework
While specific oxidative studies on 8-Oxa-5-azaspiro[3.5]nonane oxalate (B1200264) are not extensively documented, the principles of oxidizing similar spirocyclic systems can be inferred. Oxidation reactions can target either the carbocyclic framework or the heteroatoms. For instance, the use of reagents like Dess-Martin periodinane has been effective in oxidizing related spirocyclic alcohols to their corresponding aldehydes or ketones. univ.kiev.ua Furthermore, strong oxidizing agents such as potassium permanganate (B83412) have been used to convert α-alkyl-substituted oxetanes to their corresponding carboxylic acids without decomposition of the oxetane ring. chemrxiv.org
Reductive Modifications of Functional Groups
The reduction of functional groups attached to the spiro[3.5]nonane core is a key strategy for introducing chemical diversity. The oxetane ring itself can undergo reductive ring-opening under certain conditions. magtech.com.cn More commonly, functional groups appended to the core are targeted. For example, esters and amides can be reduced to alcohols and amines, respectively. The choice of reducing agent is critical to avoid unwanted side reactions. While powerful reagents like lithium aluminum hydride are effective, milder conditions using alane have also been employed to achieve specific reductions, such as the conversion of BOC-protected amino esters to N-methyl amino alcohols. researchgate.net In some cases, harsh reducing agents like LiAlH4 can lead to the decomposition of oxetane-containing molecules. chemrxiv.org
Nucleophilic Substitution Chemistry at Spirocentric and Peripheral Sites
Nucleophilic substitution reactions are fundamental to modifying the 8-Oxa-5-azaspiro[3.5]nonane framework. ucalgary.casolubilityofthings.com These reactions can occur at the spirocentric carbon, though this is sterically hindered and less common, or more frequently at peripheral positions. organic-chemistry.orgyoutube.com The outcome of a nucleophilic substitution is governed by whether the reaction proceeds through an S(_N)1 or S(_N)2 mechanism. organic-chemistry.orgyoutube.com S(_N)1 reactions involve a carbocation intermediate and are favored at tertiary carbons, while S(_N)2 reactions are concerted and preferred at primary and secondary carbons. youtube.com The nature of the nucleophile, leaving group, and solvent all play crucial roles in determining the reaction pathway. ucalgary.caorganic-chemistry.org
Electrophilic and Nucleophilic Derivatizations at the Nitrogen Heteroatom
The secondary amine within the piperidine ring of 8-Oxa-5-azaspiro[3.5]nonane is a prime site for functionalization. It can readily undergo both electrophilic and nucleophilic derivatizations.
Electrophilic Derivatization: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a wide range of electrophiles. Common transformations include:
Alkylation: Introduction of alkyl groups.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Formation of sulfonamides.
Nucleophilic Derivatization: While less common for a secondary amine, the nitrogen can be made to act as a nucleophile in certain contexts, particularly after deprotonation to form the corresponding amide anion.
Ring-Opening and Rearrangement Reactions of the Oxetane and Azacyclic Rings
The strained four-membered oxetane ring is prone to ring-opening reactions under various conditions, including acidic, basic, nucleophilic, and reductive environments. magtech.com.cnresearchgate.net The regioselectivity of these reactions is influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less substituted carbon adjacent to the oxygen (S(_N)2 pathway), while acid-catalyzed reactions with weaker nucleophiles can lead to attack at the more substituted carbon. magtech.com.cn
Rearrangement reactions of spirocyclic systems can also occur, often driven by the release of ring strain or the formation of more stable intermediates. nih.gov For instance, spiro to ansa rearrangements have been observed in cyclotriphosphazene (B1200923) derivatives, where a five-membered spiro ring rearranges to a more stable seven-membered ansa ring in the presence of strong nucleophiles. nih.gov While specific rearrangement studies on 8-Oxa-5-azaspiro[3.5]nonane are limited, the potential for such transformations exists, particularly under conditions that favor carbocation formation, which could initiate ring expansions or contractions. youtube.com
Reactivity Profile in the Presence of the Oxalate Counterion
The oxalate counterion can influence the reactivity of 8-Oxa-5-azaspiro[3.5]nonane in several ways. The acidic protons of the oxalic acid can protonate the basic nitrogen of the piperidine ring, forming an ammonium (B1175870) salt. This protonation deactivates the nitrogen towards electrophilic attack unless a base is added to liberate the free amine. The presence of the oxalate can also affect the solubility and crystallinity of the compound, which can be advantageous for purification and handling. sigmaaldrich.com In reactions where the free base is required, the oxalate salt must be neutralized. The acidic nature of the oxalate counterion itself can also play a role, potentially catalyzing certain reactions, such as the ring-opening of the oxetane, although this is generally observed with stronger acids. chemrxiv.org
Interactive Data Tables
Table 1: Reactivity of the Oxetane Ring
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., R-Li, Grignards) | Attack at less substituted carbon | magtech.com.cn |
| Acid-Catalyzed Ring-Opening | Weak Nucleophiles + Acid (e.g., ROH/H+) | Attack at more substituted carbon | magtech.com.cn |
| Reductive Ring-Opening | Hydride reagents | Alcohols | magtech.com.cn |
Table 2: Functionalization of the Nitrogen Heteroatom
| Reaction Type | Reagent | Functional Group Introduced | Reference |
|---|---|---|---|
| Reduction of Amide | Alane | N-Methyl | researchgate.net |
| Acylation | Acyl Halide | Amide | - |
Lack of Publicly Available Research on the Stereochemical Aspects of 8-Oxa-5-azaspiro[3.5]nonane Oxalate Transformations
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the stereochemical aspects of chemical transformations involving 8-Oxa-5-azaspiro[3.5]nonane oxalate. This includes a lack of information on stereoselective, diastereoselective, or enantioselective reactions and functionalizations of this specific compound.
The investigation for scholarly articles, patents, and detailed chemical database entries did not yield any specific findings related to the stereochemistry of 8-Oxa-5-azaspiro[3.5]nonane oxalate or its free base, 8-Oxa-5-azaspiro[3.5]nonane. While the compound is listed in several commercial and chemical information databases, these sources only provide basic information such as its chemical structure, molecular weight, and CAS number. There are no associated research publications that delve into the stereochemical outcomes of its reactivity.
Research into related spirocyclic systems does exist; however, these studies focus on molecules with different ring structures and heteroatom placements, and their findings cannot be directly extrapolated to 8-Oxa-5-azaspiro[3.5]nonane.
Consequently, it is not possible to provide an article on the "" with a focus on "Stereochemical Aspects of Chemical Transformations" as the foundational research required to write such an article is not present in the public domain.
Applications in Advanced Organic Synthesis
8-Oxa-5-azaspiro[3.5]nonane Oxalate (B1200264) as a Versatile Synthetic Building Block
8-Oxa-5-azaspiro[3.5]nonane oxalate is recognized as a valuable building block for the synthesis of intricate organic molecules. smolecule.com Its utility stems from the spirocyclic core, which imparts a fixed three-dimensional geometry into target molecules. researchgate.net This is particularly advantageous in medicinal chemistry, where the conformational rigidity of a molecule can reduce the entropic penalty upon binding to a biological target, theoretically leading to more potent interactions. nih.gov The presence of a secondary amine provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex structures. Compounds within the azaspiro[3.5]nonane class are utilized in the production of specialty chemicals and materials, contributing to advancements in pharmaceuticals and materials science. smolecule.com The development of synthetic routes to related azaspirocycles is often driven by their potential application in medicinal chemistry and organic synthesis. google.com
Design and Synthesis of Complex Polycyclic and Fused Heterocyclic Systems
The construction of polycyclic and fused heterocyclic systems is a primary objective in synthetic chemistry due to their prevalence in natural products and pharmacologically active compounds. nih.gov However, the synthesis of these complex structures often requires multi-step, time-consuming, and costly approaches. nih.gov Spirocyclic building blocks like 8-Oxa-5-azaspiro[3.5]nonane offer a strategic advantage by providing a pre-organized scaffold to streamline the synthesis of such complex targets.
A significant application of azaspiro[3.5]nonane scaffolds is in the synthesis of fused benzimidazoles and imidazobenzimidazoles. researchgate.net While research may detail specific isomers, the general methodology is applicable to the 8-Oxa-5-azaspiro[3.5]nonane core. The synthesis typically involves an initial N-arylation to produce an ortho-amino-substituted aniline (B41778) derivative. This intermediate can then undergo an oxidative cyclization to form the benzimidazole (B57391) ring. researchgate.net
One effective method employs Oxone (potassium peroxymonosulfate) in formic acid, which facilitates a clean cyclization, often without the need for chromatographic purification. researchgate.net This transformation is believed to proceed via the "t-amino effect." researchgate.net This strategy can be extended to create more complex imidazobenzimidazole systems, which are of interest for their potential bioreductive antitumor activity. researchgate.net The ability to construct these fused heterocyclic systems highlights the utility of the azaspiro nonane (B91170) moiety as a foundational element in complex synthesis. researchgate.net
The enantioselective synthesis of spirocycles is a significant area of focus for organic chemists due to the unique three-dimensional properties these structures possess. researchgate.net Despite their presence in numerous natural products, they remain underrepresented in pharmaceutical libraries, largely due to the challenges associated with their synthesis. researchgate.net
8-Oxa-5-azaspiro[3.5]nonane oxalate serves as an ideal starting point for the creation of more elaborate spiro-fused systems. The existing spiro center acts as a rigid anchor around which additional rings can be constructed. For instance, the secondary amine can be functionalized and elaborated through multi-step sequences to forge new ring systems fused at or near the spirocyclic core, leading to molecules of significant structural and stereochemical complexity.
Development of Chemical Probes and Ligands for Molecular Recognition Studies
The rigid conformation of spirocyclic compounds makes them excellent scaffolds for the design of selective ligands and chemical probes for molecular recognition studies. The perpendicular arrangement of the rings in a spirocycle creates well-defined spatial regions that can be functionalized to interact with complementary binding sites on biological targets. smolecule.com
Derivatives of 8-Oxa-5-azaspiro[3.5]nonane are investigated for their potential interactions with biomolecules. smolecule.com The fixed spatial orientation of the oxetane (B1205548) oxygen and the piperidine (B6355638) nitrogen can be exploited to create ligands that bind with high selectivity and affinity. Computational modeling suggests that the conformational pre-organization of such spirocyclic scaffolds can enhance binding selectivity and minimize the entropic penalties associated with target recognition. smolecule.com This makes the 8-Oxa-5-azaspiro[3.5]nonane framework a promising candidate for developing targeted probes and ligands for various biological targets.
Application in Heteroatom-Directed Organic Transformations
The nitrogen and oxygen atoms within the 8-Oxa-5-azaspiro[3.5]nonane structure can play a crucial role in directing the outcome of organic reactions. In oxidative cyclizations to form benzimidazoles, the tertiary amine intermediate can direct the reaction, a phenomenon known as the t-amino effect. researchgate.net
Furthermore, these heteroatoms can act as coordinating sites for metal catalysts, enabling a range of directed transformations. For example, the nitrogen could direct ortho-metalation reactions on an attached aromatic ring, allowing for regioselective functionalization. Similarly, the oxygen atom of the oxetane ring could participate in coordinating to Lewis acids, activating the molecule for subsequent reactions. This inherent directing capability allows for precise control over reactivity and selectivity in the synthesis of complex molecules derived from the spirocyclic scaffold.
Compound Data
Below is a summary of the key chemical properties for 8-Oxa-5-azaspiro[3.5]nonane and its oxalate salt.
Interactive Data Table for 8-Oxa-5-azaspiro[3.5]nonane and its Oxalate Salt
| Property | 8-Oxa-5-azaspiro[3.5]nonane (Free Base) | 8-Oxa-5-azaspiro[3.5]nonane Oxalate |
|---|---|---|
| CAS Number | 602326-48-7 chemsrc.com | 1980053-02-8 bldpharm.com |
| Molecular Formula | C₇H₁₃NO uni.lu | C₉H₁₅NO₅ bldpharm.com |
| Molecular Weight | 127.18 g/mol uni.lu | 217.22 g/mol bldpharm.com |
| Structure (SMILES) | C1CC2(C1)COCCN2 uni.lu | O=C(O)C(O)=O.C1CCC12NCCOC2 bldpharm.com |
| Physical Form | - | Solid sigmaaldrich.com |
Role in Medicinal Chemistry Research As a Synthetic Intermediate
Contribution of Spirocyclic Scaffolds to Modern Drug Discovery Design
Spirocyclic scaffolds are increasingly utilized in modern drug discovery due to their inherent three-dimensionality and structural novelty. google.com Unlike flat, aromatic systems, spirocycles project functional groups in a defined spatial arrangement, which can lead to more specific and potent interactions with biological targets such as enzymes and receptors. bldpharm.com This three-dimensional character is a key feature of many natural products that have evolved to interact with proteins. bldpharm.com
The incorporation of spirocyclic motifs, such as the azaspiro[3.5]nonane core, can significantly influence a molecule's physicochemical properties. For instance, the higher sp3 character of spirocycles generally favors increased aqueous solubility compared to corresponding aromatic systems, a crucial attribute for drug candidates. bldpharm.com Furthermore, the rigidity of spirocycles, particularly those containing smaller rings, limits the number of possible conformations, which can be advantageous for structure-based drug design. bldpharm.com The development of these scaffolds is often driven by the need to access novel chemical entities with improved properties and to navigate around existing patent claims for more established chemical series. bldpharm.com While the synthesis of complex spirocycles can be challenging, advancements in synthetic methodologies are making these valuable building blocks more accessible for drug discovery programs. google.com
Synthesis of Pharmacologically Relevant Derivatives and Analogues from 8-Oxa-5-azaspiro[3.5]nonane Oxalate (B1200264)
The 8-oxa-5-azaspiro[3.5]nonane oxalate scaffold is a versatile intermediate for the synthesis of a wide array of pharmacologically relevant derivatives. The secondary amine within the azaspiro[3.5]nonane core provides a convenient handle for derivatization through various chemical reactions, such as acylation, alkylation, and reductive amination. These reactions allow for the introduction of diverse functional groups and the systematic exploration of structure-activity relationships (SAR).
While specific examples starting directly from 8-oxa-5-azaspiro[3.5]nonane oxalate are limited in publicly available literature, the general synthetic utility of related azaspiro[3.5]nonane systems is well-documented. For instance, in the development of GPR119 agonists, the nitrogen of a 7-azaspiro[3.5]nonane core was functionalized to explore different capping groups, leading to the identification of potent compounds with desirable pharmacokinetic profiles. nih.gov Similarly, derivatives of 8-azaspiro[5.6]dodec-10-ene have been synthesized to produce novel pyrrole (B145914) derivatives with potential anticancer activity. mdpi.comresearchgate.net These examples highlight the synthetic tractability of the azaspiro motif for generating libraries of compounds for biological screening. A general synthetic route for a related 2,5-dioxa-8-azaspiro[3.5]nonane has been developed, indicating the feasibility of producing these types of scaffolds on a larger scale for medicinal chemistry campaigns. google.com
Table 1: Examples of Reactions for Derivatizing Azaspiro Scaffolds
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Acylation | Acid chloride, base (e.g., triethylamine) in an aprotic solvent | Amide |
| Sulfonylation | Sulfonyl chloride, base in an aprotic solvent | Sulfonamide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride) | Substituted amine |
| N-Arylation | Aryl halide, palladium catalyst, base | N-Aryl amine |
Application in the Construction of Ligands for Specific Biological Targets (e.g., enzyme inhibitors, receptor modulators)
The unique structural features of the 8-oxa-5-azaspiro[3.5]nonane scaffold make it an attractive component for the construction of ligands targeting a variety of biological macromolecules. Its rigid, three-dimensional geometry allows for the precise positioning of pharmacophoric elements to interact with the binding sites of enzymes and receptors.
Derivatives of the closely related 7-azaspiro[3.5]nonane have been successfully developed as potent agonists for the G-protein coupled receptor GPR119, a target for the treatment of type 2 diabetes. nih.gov In this context, the spirocyclic core serves as a central scaffold to orient the key interacting moieties, leading to compounds with significant glucose-lowering effects in preclinical models. nih.gov Furthermore, azaspirocycles have been investigated as modulators of monoacylglycerol lipase (B570770) (MGL), an enzyme involved in neurological disorders, demonstrating the versatility of this scaffold class in targeting different enzyme families. google.com The design of novel ROCK inhibitors has also utilized a core-hopping strategy to identify benzoazepinone scaffolds, showcasing the broader applicability of exploring diverse cyclic systems in inhibitor design. nih.gov
Table 2: Examples of Biological Targets for Azaspiro[3.5]nonane Derivatives
| Target Class | Specific Target | Therapeutic Area |
| G-Protein Coupled Receptor | GPR119 | Diabetes |
| Enzyme | Monoacylglycerol Lipase (MGL) | Neurological Disorders |
| Kinase | Rho-associated protein kinase (ROCK) | Various |
Exploration of 8-Oxa-5-azaspiro[3.5]nonane as a Structural Alternative to Common Heterocycles in Medicinal Chemistry
In medicinal chemistry, the concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve biological activity, is a powerful tool. The 8-oxa-5-azaspiro[3.5]nonane scaffold can be considered a bioisosteric replacement for more common heterocyclic ring systems, such as piperidine (B6355638) or morpholine, as well as for acyclic linkers. This substitution can lead to improvements in potency, selectivity, and pharmacokinetic properties.
Strategic Incorporation of the Spiro[3.5]nonane Motif to Influence Molecular Interactions
The strategic placement of the spiro[3.5]nonane motif within a drug candidate can have a profound impact on its interactions with a biological target. The rigid, spirocyclic framework can lock a molecule into a specific, bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.
The three-dimensional arrangement of substituents on the spiro scaffold allows for the exploration of binding pockets in a way that is not possible with flatter molecules. This can lead to the formation of additional, favorable interactions with the target protein, enhancing binding affinity and selectivity. For example, the use of a fluorine atom ortho to a benzamide (B126) has been shown to create an electrostatic interaction that can improve membrane permeability. acs.org Similarly, the defined exit vectors from the spirocyclic core can be exploited to position functional groups to engage with specific amino acid residues in a binding site, leading to a more optimized ligand-receptor interaction. The development of azaspiro[2.y]alkanes has been shown to improve pharmacokinetic and physicochemical properties, including potency and metabolic stability, due to their rigid three-dimensional structure. chemrxiv.org
Despite a comprehensive search for scientific literature and data, specific experimental and computational details for the chemical compound 8-Oxa-5-azaspiro[3.5]nonane oxalate are not publicly available. Information from various chemical suppliers confirms its existence, molecular formula (C₉H₁₅NO₅), and CAS number (1980053-02-8). However, the detailed research findings required to populate the specified sections on structural characterization and computational studies could not be located. bldpharm.comuni.luchemicalbook.comresearchgate.netchemsrc.comuni.lumreda.com.cn
Therefore, this article cannot be generated with the requisite scientifically accurate and detailed research findings at this time due to the absence of available source material.
Structural Characterization and Computational Studies
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful theoretical tool to elucidate the electronic structure and predict the reactivity of novel molecular entities. For 8-Oxa-5-azaspiro[3.5]nonane and its oxalate (B1200264) salt, computational methods such as Density Functional Theory (DFT) would be employed to provide insights into its fundamental chemical properties. While specific experimental and computational studies on the oxalate salt are not extensively documented in publicly available literature, the following analysis is based on established principles and data from closely related oxa-azaspirocyclic systems.
The electronic properties of 8-Oxa-5-azaspiro[3.5]nonane are dictated by the interplay of the saturated carbocyclic ring, the morpholine-like ring containing both an oxygen and a nitrogen atom, and the spirocyclic center. The nitrogen atom, with its lone pair of electrons, is expected to be the primary center of basicity and nucleophilicity. The adjacent oxygen atom, being highly electronegative, will influence the electron distribution within the heterocyclic ring through inductive effects.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For 8-Oxa-5-azaspiro[3.5]nonane, the HOMO is anticipated to be localized predominantly on the nitrogen atom, consistent with its role as an electron donor in chemical reactions. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals, indicating potential sites for nucleophilic attack on the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Electrostatic Potential (ESP) Mapping: An electrostatic potential map would visually represent the charge distribution. For the 8-Oxa-5-azaspiro[3.5]nonane free base, the region around the nitrogen atom would exhibit a negative electrostatic potential (red/yellow), highlighting its susceptibility to electrophilic attack. The hydrogen atoms of the N-H group would show a positive potential (blue), indicating their acidic character. Upon formation of the oxalate salt, the protonation of the nitrogen atom would drastically alter the ESP map, with the ammonium (B1175870) group becoming a region of high positive potential.
Reactivity Indices: Global reactivity descriptors, derivable from the energies of the FMOs, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For a basic compound like 8-Oxa-5-azaspiro[3.5]nonane, a relatively low electronegativity and a high chemical hardness would be expected, characteristic of a molecule that is not an exceptionally strong electron acceptor.
The following interactive table provides hypothetical, yet representative, data for the calculated electronic properties of the 8-Oxa-5-azaspiro[3.5]nonane free base, based on typical values for similar heterocyclic amines.
| Calculated Property | Value (a.u.) | Description |
| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 0.05 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity. |
| Electronegativity (χ) | 0.10 | Tendency to attract electrons. |
| Chemical Hardness (η) | 0.15 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 0.03 | Measure of electrophilic character. |
In the context of the oxalate salt, the protonated amine and the oxalate counter-ion would be studied as an ion pair. The calculations would reveal the nature of the hydrogen bonding interactions between the ammonium group and the carboxylate groups of the oxalate, which are fundamental to the stability of the salt. The electronic structure of the oxalate moiety itself, with its delocalized pi-system, would also be a subject of these computational investigations.
Future Research Directions and Outlook in Spirocyclic Oxa Azaspiro 3.5 Nonane Chemistry
Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives
The creation of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. The spiro atom in 8-Oxa-5-azaspiro[3.5]nonane is a stereocenter, meaning the compound can exist as a pair of enantiomers. Future research will undoubtedly focus on developing methodologies to selectively synthesize one enantiomer over the other.
Several strategies are being explored for the enantioselective synthesis of related spiro-N,O-heterocycles, which can be adapted for 8-Oxa-5-azaspiro[3.5]nonane. One promising approach involves the use of transition-metal catalysis in combination with chiral ligands. For instance, iridium and Brønsted acid co-catalyzed asymmetric cycloaddition reactions have shown success in producing chiral spiro-N,O-ketals with high enantioselectivity. merckmillipore.comresearchgate.net The design and synthesis of novel chiral ligands, such as the O-SPINOL-derived O-SpiroPAP, have also been instrumental in achieving high yields and enantioselectivities in iridium-catalyzed hydrogenations of related lactones. bohrium.com
Organocatalysis represents another powerful tool for asymmetric synthesis. magtech.com.cnchemspeed.com Chiral aminocatalysis, N-heterocyclic carbene (NHC) catalysis, and catalysis with chiral phosphoric acids or thioureas have been successfully employed in the enantioselective construction of various spirocyclic compounds. chemspeed.comresearchgate.netacs.org These methods often involve cascade reactions that efficiently build molecular complexity in a single step. mdpi.com The application of these organocatalytic strategies to the synthesis of chiral 8-Oxa-5-azaspiro[3.5]nonane derivatives is a fertile area for future investigation.
Furthermore, biocatalysis, utilizing enzymes like lipases, offers a green and highly selective alternative for the synthesis of chiral building blocks. nih.gov Lipase-mediated resolution of racemic alcohols and esters has been effectively used in the synthesis of various chiral natural products and could be a viable strategy for obtaining enantiopure precursors for 8-Oxa-5-azaspiro[3.5]nonane synthesis.
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use environmentally benign solvents and reagents. Future research on 8-Oxa-5-azaspiro[3.5]nonane will likely prioritize the development of more sustainable synthetic routes.
One avenue of exploration is the use of alternative reaction media. Water, being an abundant and non-toxic solvent, is an attractive medium for organic synthesis. The use of micellar solutions in water can facilitate the reactions of organic compounds, sometimes offering enhanced reactivity and selectivity. acs.org Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction rates, often leading to higher yields and purer products with reduced energy consumption. magtech.com.cn The application of microwave irradiation to multicomponent reactions for the synthesis of spiro heterocycles is a particularly promising area. rsc.org
Flow chemistry is emerging as a transformative technology for the synthesis of complex molecules, including spirocycles. merckmillipore.comresearchgate.net Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for seamless integration of multiple synthetic steps. uni.lunih.gov This technology is well-suited for the scale-up of synthetic processes and can lead to more efficient and sustainable production of 8-Oxa-5-azaspiro[3.5]nonane and its derivatives.
Investigation into Novel Chemical Transformations and Reaction Mechanisms
A thorough understanding of the reactivity of the 8-Oxa-5-azaspiro[3.5]nonane scaffold is crucial for its derivatization and the creation of new functional molecules. Future research will delve into novel chemical transformations and the elucidation of the underlying reaction mechanisms.
The presence of both an oxetane (B1205548) and a piperidine (B6355638) ring offers multiple sites for chemical modification. The nitrogen atom of the piperidine ring can be functionalized through reactions such as acylation, alkylation, and reductive amination. The oxetane ring, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to a different class of functionalized molecules.
Studying the reaction mechanisms of transformations involving this spirocycle is also a key research area. For instance, understanding the mechanism of spirocyclization reactions, such as intramolecular Michael additions or cycloadditions, can enable the design of more efficient and selective synthetic routes. chemspeed.comresearchgate.net Computational studies can play a vital role in elucidating reaction pathways and predicting the stereochemical outcomes of asymmetric reactions.
Potential for Integration into Automated Synthesis and High-Throughput Screening Platforms
The demand for large and diverse compound libraries for drug discovery has driven the development of automated synthesis and high-throughput screening (HTS) platforms. The 8-Oxa-5-azaspiro[3.5]nonane scaffold is an attractive candidate for inclusion in such platforms due to its novel three-dimensional structure.
Automated synthesis platforms, which can perform reactions, work-up, and purification with minimal human intervention, are becoming increasingly sophisticated. merckmillipore.comsynthiaonline.com These systems can be used to rapidly generate libraries of derivatives of a core scaffold like 8-Oxa-5-azaspiro[3.5]nonane. researchgate.netnih.gov The development of synthetic routes that are amenable to automation, for instance, by using solid-phase synthesis or flow chemistry, will be a key focus. researchgate.netchemspeed.com
Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with desired biological activities. nih.gov The integration of automated synthesis and HTS allows for the rapid exploration of the chemical space around the 8-Oxa-5-azaspiro[3.5]nonane scaffold, accelerating the discovery of new drug candidates. rsc.org
Expanding Applications in Materials Science for Specialty Chemicals
Beyond its potential in medicinal chemistry, the unique structural and electronic properties of the 8-Oxa-5-azaspiro[3.5]nonane scaffold make it an interesting building block for materials science. Future research will explore its incorporation into polymers and other functional materials to create specialty chemicals with novel properties.
Spirocyclic compounds can impart rigidity and a defined three-dimensional structure to polymers, potentially influencing their thermal and mechanical properties. The presence of the oxetane and piperidine moieties in 8-Oxa-5-azaspiro[3.5]nonane offers sites for polymerization and post-polymerization modification. For example, the nitrogen atom could be used to initiate ring-opening polymerization of other monomers, or the scaffold could be incorporated as a comonomer in the synthesis of specialty polymers.
The development of functionalized spirocyclic oxetanes is an active area of research, with applications in the synthesis of novel materials. bohrium.comrsc.org The unique architecture of these compounds can be exploited to create materials with specific optical, electronic, or self-assembly properties. The exploration of 8-Oxa-5-azaspiro[3.5]nonane and its derivatives in the design of new liquid crystals, organic light-emitting diodes (OLEDs), or as components of metal-organic frameworks (MOFs) represents a promising frontier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
